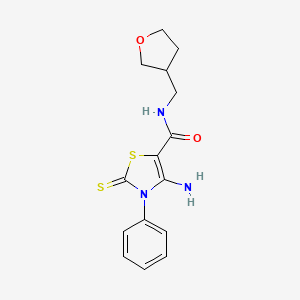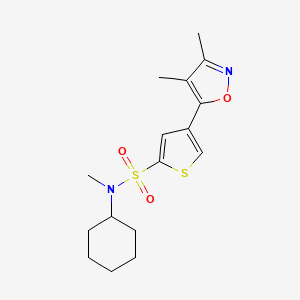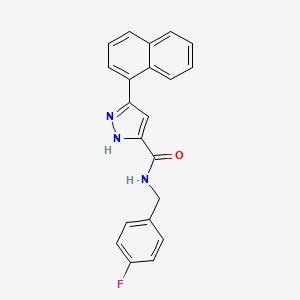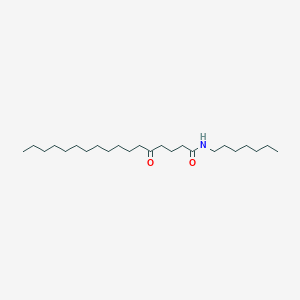
4-amino-3-phenyl-N-(tetrahydrofuran-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the thiazole ring with an oxolan-3-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the carboxamide group are likely to play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-amino-N-(oxolan-3-ylmethyl)-5-propyl-1H-pyrazole-3-carboxamide
- 4-amino-N-(oxolan-3-yl)cyclohexane-1-carboxamide
Uniqueness
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C15H17N3O2S2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-8-10-6-7-20-9-10)22-15(21)18(13)11-4-2-1-3-5-11/h1-5,10H,6-9,16H2,(H,17,19) |
InChIキー |
CVSZFYNKEOTFBC-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)
![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)

![Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495468.png)
![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)

![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)

![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)
![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
